

Cross-Validation of 2-Hydroxy-3methoxypropanenitrile Spectroscopic Data: A Comparative Analysis

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| Compound of Interest | | |
|----------------------|---------------------------------------|-----------|
| Compound Name: | 2-Hydroxy-3- methoxypropanenitrile | |
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This guide provides a comparative analysis of the spectroscopic data for **2-Hydroxy-3-methoxypropanenitrile**, a key intermediate in various synthetic pathways. Due to the limited availability of direct experimental spectra for this compound, this document focuses on a cross-validation approach. This involves comparing its predicted spectroscopic features with the existing experimental data of structurally related analogues. This analysis is crucial for researchers, scientists, and drug development professionals for the accurate identification and characterization of this molecule.

Summary of Spectroscopic Data

The following table summarizes the available and predicted spectroscopic data for **2-Hydroxy-3-methoxypropanenitrile** and its structural isomers and analogues. This comparative approach allows for a more confident, albeit indirect, characterization of the target molecule.



| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Spectrosco pic Data Type | Key Peaks/Sign als | Source |
|-----------------------------------------------|---------------------------------|----------------------------------|-------------------------------------|------------------------------------------------|--------------------|
| 2-Hydroxy-3- methoxyprop anenitrile | C4H7NO2 | 101.10 | Mass Spectrometry (Predicted) | [M+H]+: 102.05495, [M+Na]+: 124.03689 | PubChem[1] |
| 3- Methoxyprop anenitrile | C4H7NO | 85.10 | GC-MS | m/z: 45, 29, 15, 54, 28 | PubChem[2] |
| ¹H NMR | (No data provided) | PubChem[2] | | | |
| ¹³ C NMR | (No data provided) | PubChem[2] | _ | | |
| 2- Hydroxyprop anenitrile | C₃H₅NO | 71.08 | Mass Spectrometry (EI) | (Full spectrum available) | NIST WebBook[3] |
| 2-Hydroxy-3- methoxyphen ylacetonitrile | C9H9NO2 | 163.17 | Mass Spectrometry (EI) | (Full spectrum available) | NIST WebBook[4] |
| IR Spectrum | (Full spectrum available) | NIST WebBook[4] | | | |
| 3- Hydroxyprop anenitrile | C₃H₅NO | 71.08 | Mass Spectrometry (EI) | (Full spectrum available) | NIST WebBook[5] |
| IR Spectrum | (Full spectrum available) | NIST WebBook[5] | | | |

Experimental Protocols



Standard protocols for acquiring the spectroscopic data presented above are detailed below. These methodologies are fundamental for ensuring data accuracy and reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
- ¹H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum with a spectral width of approximately 12 ppm.
 - Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
 - Accumulate a sufficient number of scans (typically 16 or 32) to achieve an adequate signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum with a spectral width of approximately 220 ppm.
 - Employ proton decoupling to simplify the spectrum.
 - Use a pulse angle of 45 degrees and a relaxation delay of 2-5 seconds.
 - Accumulate a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
- Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).



Infrared (IR) Spectroscopy

- Sample Preparation:
 - Neat Liquid: Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
 - Solid: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, a Nujol mull can be prepared.
- Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment or the pure KBr pellet/plates.
 - Place the sample in the spectrometer and record the sample spectrum.
 - The data is typically collected over a range of 4000-400 cm⁻¹.
- Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum of the compound.

Mass Spectrometry (MS)

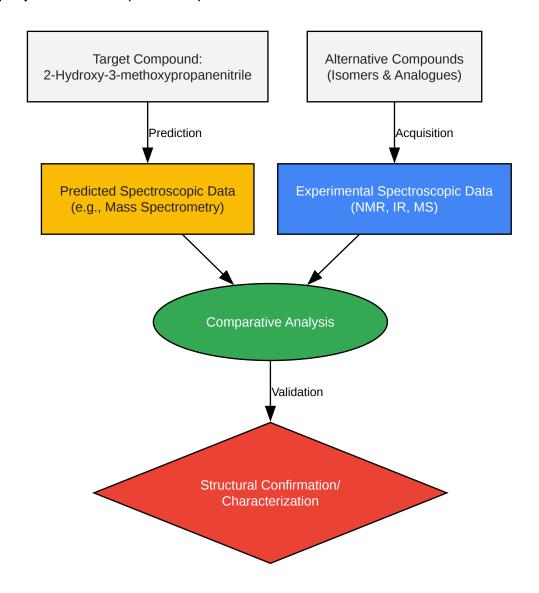
- Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
- Ionization: Ionize the sample using an appropriate technique. Electron ionization (EI) is common for GC-MS, while electrospray ionization (ESI) is frequently used for LC-MS.
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a
 mass analyzer (e.g., quadrupole, time-of-flight).



• Detection: Detect the separated ions to generate a mass spectrum, which plots the relative abundance of ions versus their m/z ratio.

Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of **2-Hydroxy-3-methoxypropanenitrile**'s spectroscopic data.



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Caption: Workflow for Spectroscopic Data Cross-Validation.

This structured approach, combining predictive methods with comparative analysis of existing experimental data from related compounds, provides a robust framework for the



characterization of molecules for which direct analytical standards are not readily available.

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